molecular formula C13H17NO2 B4834518 3-allyl-N-ethyl-4-methoxybenzamide

3-allyl-N-ethyl-4-methoxybenzamide

Cat. No.: B4834518
M. Wt: 219.28 g/mol
InChI Key: QNPFAQBZAMRUCV-UHFFFAOYSA-N
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Description

3-Allyl-N-ethyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 4-position of the benzene ring, an allyl group at the 3-position, and an ethyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-ethyl-4-methoxy-3-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-6-10-9-11(13(15)14-5-2)7-8-12(10)16-3/h4,7-9H,1,5-6H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFAQBZAMRUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

Ligand [N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide] (MAA)
  • Structure : Features a 4-methoxybenzamide core with a 3-acetylphenylcarbamothioyl substituent.
  • Properties: Forms octahedral complexes with transition metals (Mn, Co, Ni, Cu, Zn, Cd, Hg) via sulfur and oxygen donor atoms. The acetylphenyl group enhances metal-binding capacity compared to simpler substituents like allyl.
  • Applications : Used in synthesizing metal complexes for catalytic or antimicrobial studies .

Comparison with Target Compound :

  • The N-ethyl group in the target compound is simpler than MAA’s carbamothioyl, likely reducing chelation versatility but improving solubility .

Pharmacologically Active Benzamides

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA)
  • Structure : Contains a 4-methoxybenzamide core with a piperidinyl-ethyl group and iodine at the 3-position.
  • Properties : Binds sigma receptors overexpressed in breast cancer cells, enabling tumor imaging via scintigraphy. The iodine substituent allows radiolabeling, while the piperidinyl group enhances receptor affinity .

Comparison with Target Compound :

  • The allyl group in the target compound lacks the radiolabeling capability of iodine but may improve membrane permeability due to its hydrophobic nature.

Substituent-Driven Electronic and Solubility Effects

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j)
  • Structure : Hydroxy and methoxy groups at positions 3 and 4, with dimethyl substitution on the amide nitrogen.
  • Properties : The hydroxy group increases polarity, enhancing solubility in aqueous media. The dimethylamide group contributes to electron-withdrawing effects .
4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide
  • Structure : Ethoxy and 4-methoxybenzamido substituents on a benzamide scaffold.
  • Properties : The hydroxyamide group facilitates hydrogen bonding, useful in drug design for target interactions .

Comparison with Target Compound :

  • The N-ethyl group balances lipophilicity and steric effects compared to dimethyl or hydroxyamide substituents .

Amino-Substituted Derivatives

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
  • Structure: Amino group at position 3, chloro-methylphenyl on the amide nitrogen.
  • Properties: The amino group enables covalent modifications (e.g., Schiff base formation), while the chloro-methylphenyl enhances hydrophobicity .

Comparison with Target Compound :

  • The allyl group in the target compound may offer greater conformational flexibility than the rigid chloro-methylphenyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-N-ethyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-allyl-N-ethyl-4-methoxybenzamide

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